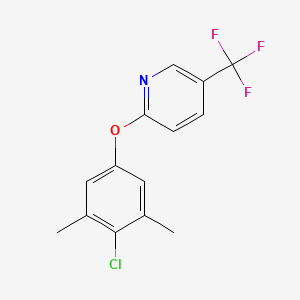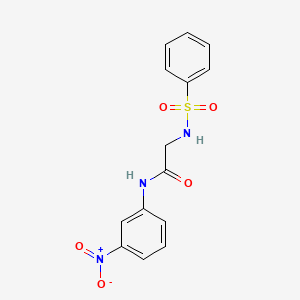
2-(4-chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)pyridine, commonly known as CF3-Pyridine, is a chemical compound that has been of great interest to researchers due to its unique properties. This compound is widely used in scientific research, especially in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of CF3-Pyridine is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways in the body. CF3-Pyridine has been found to inhibit the activity of various kinases, such as PI3K, mTOR, and JAK, which are involved in cell growth and proliferation. CF3-Pyridine has also been found to inhibit the activity of various transcription factors, such as NF-κB and STAT3, which are involved in inflammation and immune response.
Biochemical and physiological effects:
CF3-Pyridine has been found to have various biochemical and physiological effects. It has been found to inhibit cell growth and induce apoptosis in cancer cells. CF3-Pyridine has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, CF3-Pyridine has been found to have antiviral activity against various viruses, including influenza and hepatitis C virus.
Advantages and Limitations for Lab Experiments
CF3-Pyridine has several advantages for lab experiments. It is readily available and easy to synthesize. CF3-Pyridine is also stable under normal laboratory conditions and can be stored for extended periods. However, CF3-Pyridine has some limitations for lab experiments. It is highly reactive and can react with other chemicals in the lab, leading to unwanted side reactions. In addition, CF3-Pyridine is toxic and requires special handling and disposal procedures.
Future Directions
There are several future directions for the research on CF3-Pyridine. One direction is to explore its potential as a therapeutic agent for various diseases. CF3-Pyridine has shown promising activity against cancer, inflammation, and infectious diseases, and further research is needed to develop it into a clinically useful drug. Another direction is to explore its mechanism of action in more detail. The exact targets and pathways that CF3-Pyridine inhibits are not fully understood, and further research is needed to elucidate its mode of action. Finally, there is a need to develop more efficient and environmentally friendly synthesis methods for CF3-Pyridine. Current synthesis methods involve the use of toxic and hazardous chemicals, and there is a need to develop greener and safer methods for synthesizing this compound.
Conclusion:
In conclusion, CF3-Pyridine is a chemical compound that has been of great interest to researchers due to its unique properties. It has been extensively used in scientific research, especially in the field of medicinal chemistry. CF3-Pyridine has shown promising activity against various diseases, including cancer, inflammation, and infectious diseases. Further research is needed to develop it into a clinically useful drug and to elucidate its mechanism of action.
Synthesis Methods
The synthesis of CF3-Pyridine involves the reaction of 2-chloro-5-trifluoromethylpyridine with 4-chloro-3,5-dimethylphenol in the presence of a base. The reaction is carried out under reflux conditions in an organic solvent such as toluene or THF. The resulting product is then purified using chromatography techniques.
Scientific Research Applications
CF3-Pyridine has been extensively used in scientific research, especially in the field of medicinal chemistry. It has been found to have potent activity against a wide range of diseases, including cancer, inflammation, and infectious diseases. CF3-Pyridine has been used as a starting material for the synthesis of various bioactive molecules, such as kinase inhibitors, antiviral agents, and anti-inflammatory drugs.
properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NO/c1-8-5-11(6-9(2)13(8)15)20-12-4-3-10(7-19-12)14(16,17)18/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPQZMMPUGJRIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-fluoro-N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5738979.png)

![2-(3,4-dimethoxyphenyl)-N'-[(2-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5738986.png)
![5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B5738997.png)
![methyl 2-[(3-cyclopentylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5739005.png)



![4-[(2-ethylbutanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5739026.png)

![1-(3-amino-4-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)ethanone](/img/structure/B5739040.png)
![7-amino-2-ethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5739043.png)

